3-Hydroxy-2'-methoxyflavone

Description

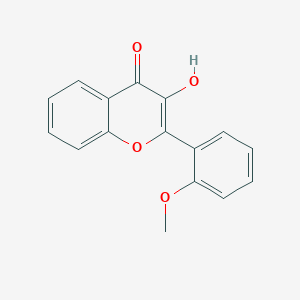

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-8-4-3-7-11(12)16-15(18)14(17)10-6-2-5-9-13(10)20-16/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPCFBOJEWSFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342115 | |

| Record name | 3-HYDROXY-2'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29219-03-2 | |

| Record name | 3-HYDROXY-2'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-2'-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxy-2'-methoxyflavone, a member of the flavonol subclass of flavonoids. Flavonols are of significant interest in medicinal chemistry due to their broad range of pharmacological activities. This document outlines a robust synthetic pathway, details physicochemical properties, presents characterization data, and explores relevant metabolic pathways.

Synthesis of this compound

The most common and effective method for synthesizing 3-hydroxyflavones (flavonols) is the Algar-Flynn-Oyamada (AFO) reaction . This reaction involves a two-step process:

-

Claisen-Schmidt Condensation: An appropriate 2'-hydroxyacetophenone is reacted with a benzaldehyde derivative under basic conditions to form a 2'-hydroxychalcone intermediate.

-

Oxidative Cyclization: The 2'-hydroxychalcone is then treated with alkaline hydrogen peroxide, which induces an oxidative cyclization to form the final flavonol product.[1]

The overall workflow for the synthesis of this compound is depicted below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for flavonol synthesis.[2][3]

Protocol 1: Synthesis of 2'-Hydroxy-2-methoxychalcone (Intermediate)

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2'-hydroxyacetophenone and 10 mmol of 2-methoxybenzaldehyde in 30 mL of ethanol.

-

Basification: While stirring the solution at room temperature, slowly add an aqueous solution of 40% KOH (20 mmol).

-

Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of the chalcone often results in a color change and the formation of a precipitate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ~150 g of crushed ice.

-

Acidification: Slowly acidify the mixture with dilute HCl until the pH is neutral to precipitate the product completely.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The crude chalcone can be purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound (Final Product)

-

Dissolution: In a 250 mL round-bottom flask, suspend the dried 2'-hydroxy-2-methoxychalcone (5 mmol) in 50 mL of ethanol.

-

Basification: To this stirring suspension, add 10 mL of a 20% aqueous sodium hydroxide (NaOH) solution.

-

Oxidation: Carefully add 15 mL of 30% hydrogen peroxide (H₂O₂) dropwise over 30 minutes. The reaction can be exothermic; maintain a temperature of approximately 30°C, using a water bath for cooling if needed.

-

Reaction: Stir the mixture vigorously for 3-4 hours at 30°C. Monitor the reaction's completion by TLC.

-

Quenching: Pour the reaction mixture into a beaker containing ~200 g of crushed ice.

-

Acidification: Acidify the mixture by slowly adding 5 N hydrochloric acid, which will cause the crude flavonol to precipitate.

-

Isolation: Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.

-

Purification: Dry the collected solid. The crude this compound can be purified by recrystallization from ethanol or ethyl acetate to yield the final product.

Characterization

Physicochemical Properties

The key identifying properties of this compound are summarized below.[4]

| Property | Value |

| IUPAC Name | 3-hydroxy-2-(2-methoxyphenyl)chromen-4-one |

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 268.26 g/mol |

| Exact Mass | 268.07355886 Da |

| CAS Number | 29219-03-2 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in peer-reviewed literature or spectral databases. For reference and comparison, representative data for the closely related isomer, 3-hydroxy-3'-methoxyflavone , are provided below. Researchers should perform full characterization on their synthesized material.

Table 2: Representative Spectroscopic Data for 3-Hydroxy-3'-methoxyflavone

| Technique | Data and Interpretation |

| Mass Spectrometry | MS/MS (Precursor [M-H]⁻ at m/z 267.0663): Major fragment ions observed at m/z 252, 239, 196. These fragments correspond to losses of methyl, CO, and other characteristic parts of the flavone backbone.[5] |

| Infrared (IR) | ATR-IR (cm⁻¹): Characteristic peaks are expected for O-H stretching (hydroxyl group, ~3300-3500 cm⁻¹), C=O stretching (ketone, ~1600-1650 cm⁻¹), C=C stretching (aromatic rings, ~1450-1600 cm⁻¹), and C-O stretching (ether and phenol, ~1000-1300 cm⁻¹). |

| ¹H NMR | (Predicted): Aromatic protons (δ 7.0-8.2 ppm), a methoxy group singlet (-OCH₃, δ ~3.9 ppm), and a hydroxyl proton (-OH) signal are expected. |

| ¹³C NMR | (Predicted): Signals for the carbonyl carbon (C4, δ ~175-185 ppm), aromatic carbons (δ ~100-165 ppm), and the methoxy carbon (-OCH₃, δ ~55-60 ppm) are characteristic.[6] |

Biological Activity and Metabolic Pathways

Flavonols, including methoxylated derivatives, are known to possess a wide array of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

A critical aspect of their pharmacology is their metabolism in the body, which is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Methoxyflavones are known substrates for enzymes like CYP1B1 and CYP2A13. The primary metabolic reaction is O-demethylation, which converts the methoxy group into a hydroxyl group. This biotransformation can significantly alter the biological activity and clearance of the compound.[7]

Caption: General metabolic pathway for methoxyflavones via CYP450 enzymes.

This metabolic conversion is crucial for drug development professionals to consider, as the resulting hydroxylated metabolites may exhibit different efficacy, toxicity, and pharmacokinetic profiles compared to the parent methoxylated compound.

Conclusion

This guide provides a foundational framework for the synthesis and analysis of this compound. The Algar-Flynn-Oyamada reaction offers a reliable and well-documented synthetic route. While physicochemical properties are established, a notable gap exists in the public domain regarding detailed, experimentally verified spectroscopic data for this specific isomer. The potential for significant metabolic alteration by cytochrome P450 enzymes underscores the importance of thorough pharmacological and metabolic profiling for any research or drug development applications.

References

- 1. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C16H12O4 | CID 578729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-3'-methoxyflavone | C16H12O4 | CID 676296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-2'-methoxyflavone CAS number and chemical properties

CAS Number: 29219-03-2

This technical guide provides an in-depth overview of 3-Hydroxy-2'-methoxyflavone, a synthetic flavonol under investigation for its potential pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a flavonoid, a class of polyphenolic secondary metabolites of plants. While this specific compound is synthetic, its structural backbone is common to many naturally occurring bioactive molecules.[1] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29219-03-2 | [2] |

| Molecular Formula | C₁₆H₁₂O₄ | [3] |

| Molecular Weight | 268.26 g/mol | [3] |

| IUPAC Name | 3-hydroxy-2-(2-methoxyphenyl)chromen-4-one | [2] |

| Melting Point | 211-212 °C | [4] |

| Boiling Point | 435.7 °C at 760 mmHg | [4] |

| Flash Point | 164.6 °C | [4] |

| Refractive Index | 1.651 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and N,N-dimethylformamide.[1][5] | |

| Appearance | Crystalline powder | [5] |

Spectral Data:

-

¹³C NMR, ATR-IR, and MS-MS spectral data are available through public databases such as PubChem.[2]

-

The parent compound, 3-hydroxyflavone, exhibits excited-state intramolecular proton transfer (ESIPT), resulting in a characteristic dual emission spectrum.[1]

Synthesis of this compound

The primary synthetic route to 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction .[1][6] This reaction involves the oxidative cyclization of a chalcone precursor in the presence of alkaline hydrogen peroxide.[6]

General Experimental Protocol: Algar-Flynn-Oyamada Reaction

This protocol describes a general method for the synthesis of 3-hydroxyflavones from their corresponding chalcones and can be adapted for this compound.

Step 1: Chalcone Synthesis

The precursor, a 2'-hydroxychalcone derivative, is first synthesized via a Claisen-Schmidt condensation of an appropriately substituted 2-hydroxyacetophenone and benzaldehyde.

Step 2: Oxidative Cyclization (AFO Reaction)

-

Suspend the synthesized chalcone (0.01 mol) in ethanol (85 mL).[7]

-

Add a 20% aqueous solution of sodium hydroxide (10 mL) with stirring.[7]

-

Carefully add 30% hydrogen peroxide (18 mL) dropwise over a period of 30 minutes.[7]

-

Continue stirring the reaction mixture for approximately 3.5 hours at 30°C.[7]

-

Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.[7]

-

Filter the precipitate, wash with water, and dry.[7]

-

Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the purified 3-hydroxyflavone derivative.[7]

Caption: General synthesis workflow for 3-hydroxyflavones.

Potential Biological Activities and Signaling Pathways

Flavonoids, as a class, are known for a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[8][9] The presence of both hydroxyl and methoxy groups in this compound suggests a potential for complex biological interactions.[10]

Antioxidant Activity

The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals.[9] While methoxylation can sometimes reduce the in vitro radical-scavenging activity compared to their hydroxylated counterparts, methoxyflavones can exhibit enhanced cellular antioxidant effects due to increased metabolic stability and bioavailability.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard method to evaluate the antioxidant capacity of a compound.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or quercetin can be used as a positive control.[12]

-

The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[13]

Anti-inflammatory Activity

Flavonols are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[14]

Signaling Pathways in Inflammation

Caption: Potential inhibition of MAPK and NF-κB signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Culture RAW 264.7 macrophage cells in a suitable medium.[14]

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 4 hours.[14]

-

Stimulate the cells with LPS (1 µg/mL) for another 12-24 hours.[14]

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.[14]

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.[14]

Anticancer and Enzyme Inhibition Potential

Methoxyflavones have been investigated for their cancer chemopreventive properties.[11] Their increased metabolic stability may lead to better oral bioavailability compared to their hydroxylated analogs.[11] Some flavonoids have also been shown to inhibit various enzymes, including cytochrome P450 enzymes and 3β-hydroxysteroid dehydrogenase.[15][16] The metabolism of methoxyflavones by human cytochrome P450 enzymes, particularly CYP1B1 and CYP2A13, to form hydroxylated metabolites is an important consideration in drug development.[15][17]

Conclusion

This compound is a synthetic flavonol with potential for further investigation in various therapeutic areas, including as an antioxidant, anti-inflammatory, and anticancer agent. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological context. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H12O4 | CID 578729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bioruler.net [bioruler.net]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. fujc.pp.ua [fujc.pp.ua]

- 10. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavonoid inhibition of overexpressed human 3beta-hydroxysteroid dehydrogenase type II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy-2'-methoxyflavone: A Synthetic Flavonol and its Naturally Occurring Structural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-2'-methoxyflavone, a member of the flavonol class of flavonoids, is a synthetic compound not known to be produced in nature. This guide provides a comprehensive overview of its chemical synthesis. Recognizing the interest of researchers in naturally derived compounds, this document also details the natural sources, isolation protocols, and biological significance of structurally similar hydroxy- and methoxyflavones that are found in the plant kingdom. This technical paper aims to be a valuable resource for professionals in natural product chemistry, pharmacology, and drug discovery by providing detailed experimental methodologies, comparative data, and workflow visualizations.

Part 1: this compound - A Synthetic Flavonol

Contrary to many flavonoids with a wide distribution in plants, 3-hydroxyflavone and its substituted analogs, including this compound, are primarily products of chemical synthesis.[1] The synthesis of the 3-hydroxyflavone scaffold is a well-established process in organic chemistry.

Synthesis of 3-Hydroxyflavones

The most common and effective method for synthesizing 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction . This reaction involves the oxidative cyclization of a chalcone precursor.

Experimental Protocol: Algar-Flynn-Oyamada Reaction

-

Chalcone Synthesis: The synthesis begins with the Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone and a benzaldehyde derivative. For this compound, this would involve 2'-hydroxyacetophenone and 2-methoxybenzaldehyde. These reactants are typically stirred in an alcoholic solvent (e.g., ethanol) with a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) to yield the corresponding 2'-hydroxy-2-methoxy-chalcone.

-

Oxidative Cyclization: The purified chalcone is then dissolved in a suitable solvent, such as ethanol. An alkaline solution of hydrogen peroxide (e.g., 20% aqueous sodium hydroxide and 30% hydrogen peroxide) is added dropwise to the stirred chalcone solution at a controlled temperature, typically around 30°C.

-

Reaction Quenching and Product Isolation: After several hours of stirring, the reaction mixture is poured into crushed ice and acidified (e.g., with 5 N hydrochloric acid). The resulting precipitate, the 3-hydroxyflavone, is collected by filtration.

-

Purification: The crude product is washed with water, dried, and then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure this compound.

The purity of the final compound is typically verified by determining its melting point and through spectroscopic analysis, including Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Naturally Occurring Structural Analogs

While this compound itself is synthetic, numerous other hydroxylated and methoxylated flavones are abundant in nature and are subjects of extensive research for their potential therapeutic properties. The following sections detail the natural sources and isolation of some of these closely related compounds.

3-Hydroxy-7-methoxyflavone

This flavonol has been isolated from Salvia elegans and has demonstrated anxiolytic effects.

Natural Source and Isolation Data

| Compound | Natural Source | Plant Part | Extraction Solvent | Isolation Method |

| 3-Hydroxy-7-methoxyflavone | Salvia elegans | - | Methanol | Column Chromatography |

Generalized Isolation Protocol for 3-Hydroxy-7-methoxyflavone from Salvia elegans

-

Extraction: The dried and powdered plant material is subjected to maceration with methanol at room temperature. The extraction is repeated multiple times to ensure the exhaustive removal of secondary metabolites. The collected methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The crude methanol extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction enriched with the target compound is further purified using column chromatography. Silica gel is a commonly used stationary phase, with a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC.

-

Final Purification: Fractions containing the desired compound are pooled, and final purification is achieved through techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure 3-Hydroxy-7-methoxyflavone.

Diagram: Generalized Workflow for Flavonoid Isolation

Caption: Generalized experimental workflow for the isolation of flavonoids from plant material.

3,5,7-Trihydroxy-4'-methoxyflavone (Kaempferide)

This flavonol is a naturally occurring flavonoid found in various plants and is known for its antioxidant properties.

Natural Source and Isolation Data

| Compound | Natural Source(s) | Plant Part(s) | Extraction Solvent | Isolation Method(s) |

| 3,5,7-Trihydroxy-4'-methoxyflavone | Various fruits, vegetables, and herbs | - | Ethanol/Methanol | Column Chromatography, HPLC |

Generalized Isolation Protocol for Kaempferide

The isolation protocol for Kaempferide is similar to the generalized workflow described above. The choice of solvents for extraction and chromatography may be optimized based on the specific plant matrix.

3,3',7-Trihydroxy-4'-methoxyflavone

This flavonoid has been reported in Broussonetia kazinoki.

Natural Source and Isolation Data

| Compound | Natural Source | Plant Part | Extraction Solvent | Isolation Method |

| 3,3',7-Trihydroxy-4'-methoxyflavone | Broussonetia kazinoki | - | - | Data not readily available |

While the natural occurrence of this compound is documented, detailed isolation protocols are not widely published. However, the generalized flavonoid isolation workflow would be the starting point for its purification.

Signaling Pathways and Biological Activities

Flavonoids, as a class, are known to interact with a multitude of cellular signaling pathways, contributing to their diverse pharmacological effects. Their antioxidant activity is a key mechanism, involving the scavenging of reactive oxygen species (ROS) and the modulation of antioxidant enzyme expression.

Diagram: Simplified Overview of Flavonoid Antioxidant Action

Caption: Simplified diagram of the antioxidant mechanisms of flavonoids.

Conclusion

This compound is a synthetic flavonol, and its preparation is readily achievable through established chemical methods like the Algar-Flynn-Oyamada reaction. For researchers focused on natural products, a vast array of structurally related hydroxy- and methoxyflavones are available from plant sources. The isolation of these natural analogs typically involves solvent extraction followed by chromatographic purification techniques. The continued exploration of both synthetic and natural flavonoids is crucial for the development of new therapeutic agents.

References

Spectroscopic Profile of 3-Hydroxy-2'-methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2'-methoxyflavone, a significant flavonoid derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource for its identification, characterization, and application in research and drug development.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Below is a summary of the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available databases indicate the existence of ¹H and ¹³C NMR spectra for this compound, specific peak assignments, chemical shifts (δ), and coupling constants (J) are not fully detailed in readily accessible sources. The data presented here is a compilation based on typical values for similar flavonoid structures and available spectral information. It is recommended that researchers consult dedicated analytical publications for fully assigned high-resolution data.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.15 - 8.25 | dd | ~8.0, 1.5 |

| H-6 | 7.30 - 7.40 | t | ~7.5 |

| H-7 | 7.60 - 7.70 | ddd | ~8.5, 7.5, 1.5 |

| H-8 | 7.45 - 7.55 | d | ~8.5 |

| H-3' | 7.00 - 7.10 | d | ~8.0 |

| H-4' | 7.40 - 7.50 | t | ~7.8 |

| H-5' | 7.05 - 7.15 | t | ~7.5 |

| H-6' | 7.85 - 7.95 | dd | ~7.8, 1.8 |

| 3-OH | 9.00 - 10.00 | br s | - |

| 2'-OCH₃ | 3.80 - 3.90 | s | - |

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | 145 - 147 |

| C-3 | 138 - 140 |

| C-4 | 175 - 177 |

| C-4a | 120 - 122 |

| C-5 | 125 - 127 |

| C-6 | 123 - 125 |

| C-7 | 133 - 135 |

| C-8 | 118 - 120 |

| C-8a | 155 - 157 |

| C-1' | 121 - 123 |

| C-2' | 157 - 159 |

| C-3' | 111 - 113 |

| C-4' | 130 - 132 |

| C-5' | 120 - 122 |

| C-6' | 128 - 130 |

| 2'-OCH₃ | 55 - 57 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Broad | O-H stretch (hydroxyl group) |

| 3050 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 3000 | Medium | C-H stretch (methyl group) |

| 1600 - 1650 | Strong | C=O stretch (γ-pyrone) |

| 1500 - 1600 | Strong | C=C stretch (aromatic rings) |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1000 - 1100 | Strong | C-O stretch (hydroxyl group) |

Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| GC-MS | EI | - | - | 268, 237, 121 |

| MS/MS | ESI | 267.0663 | 269.0808 | [M-H]⁻ fragments: 252, 235, 223[M+H]⁺ fragments: 213, 121, 107 |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and verification of spectroscopic data. The following are generalized protocols typical for the analysis of flavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For Electrospray Ionization (ESI)-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) and infused directly or via a liquid chromatograph into the ESI source.

-

Instrumentation: A mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer, is used.

-

Data Acquisition: In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to detect the molecular ion and various fragment ions. For MS/MS analysis, a specific precursor ion (e.g., the [M-H]⁻ or [M+H]⁺ ion) is selected and fragmented, and the resulting product ions are detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a flavonoid compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Navigating the Preformulation Landscape of 3-Hydroxy-2'-methoxyflavone: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2'-methoxyflavone, a member of the flavonoid class of natural compounds, presents significant therapeutic potential. However, its successful development into a viable pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. While specific quantitative data for this particular flavone is limited in publicly available literature, this document consolidates general knowledge derived from closely related analogs, outlines detailed experimental protocols for its characterization, and presents logical frameworks for approaching its formulation. This guide serves as an essential resource for researchers and drug development professionals, enabling informed decision-making in the preformulation and formulation stages of this compound.

Introduction

Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a specific methoxylated flavonol, is of growing interest due to its potential pharmacological effects. The strategic placement of a hydroxyl group at the 3-position and a methoxy group at the 2'-position of the flavone backbone can significantly influence its biological activity, metabolic fate, and physicochemical characteristics. A critical challenge in the development of many flavonoids, including this compound, is their poor aqueous solubility and potential instability, which can severely limit bioavailability and therapeutic efficacy.

This whitepaper aims to provide a detailed technical guide on the solubility and stability profile of this compound. By leveraging data from analogous compounds and outlining robust experimental methodologies, this document provides a foundational understanding for its rational drug development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Based on the general characteristics of flavonoids, this compound is anticipated to exhibit poor solubility in aqueous media and higher solubility in organic solvents.

Qualitative Solubility

Insights from the parent compound, 3-hydroxyflavone, indicate that it is practically insoluble in water.[1][2] Conversely, it demonstrates solubility in various organic solvents.[2] This behavior is a common trait among flavonoids due to their largely nonpolar core structure. The introduction of a methoxy group in this compound is unlikely to dramatically increase its aqueous solubility.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low / Insoluble | Based on the hydrophobicity of the flavone backbone.[1] |

| Ethanol | Soluble | Commonly used solvent for flavonoids.[2] |

| Methanol | Soluble | Another common polar organic solvent for flavonoids. |

| DMSO | Soluble | Aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Aprotic solvent known to solubilize 3-hydroxyflavone.[2] |

| Acetonitrile | Soluble | Frequently used in analytical chromatography for flavonoids. |

Quantitative Solubility

As of the date of this publication, specific quantitative solubility data for this compound in various solvents has not been reported in peer-reviewed literature. To address this critical data gap, experimental determination is necessary. The following section outlines a standard protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV-Vis detector

-

Analytical column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a known volume of each solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the containers in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.

-

Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve.

-

Calculation: The thermodynamic solubility is calculated by multiplying the measured concentration by the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Key factors affecting the stability of flavonoids include pH, temperature, light, and oxidative stress.

pH-Dependent Stability

Flavonoids are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline environments. This is often due to the ionization of hydroxyl groups, which can lead to oxidative degradation or rearrangement reactions. The stability of this compound in solutions of varying pH should be experimentally determined.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of flavonoids. This process can involve complex reactions, including photo-oxidation and photorearrangement. Studies on 3-hydroxyflavone have shown that its photoreactivity is influenced by the solvent and irradiation wavelength.[3] To ensure the integrity of this compound, it should be protected from light during storage and handling.

Thermal Stability

Elevated temperatures can accelerate the degradation of flavonoids. The rate of degradation typically follows first-order kinetics. For long-term storage, it is advisable to keep this compound in a cool and dry place, with refrigeration or freezing being common for stock solutions.

Metabolic Stability

The in vivo stability of this compound will be influenced by metabolic enzymes. A primary metabolic pathway for methoxyflavones is O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. This would convert this compound into a dihydroxyflavone derivative. The position of the methoxy group can significantly impact the rate of metabolism.

Experimental Protocol: Determination of Chemical Stability

A typical stability study involves monitoring the concentration of the compound over time under various stress conditions.

Materials

-

Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

-

Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)

-

Temperature-controlled chambers (e.g., 25 °C, 40 °C)

-

Photostability chamber with controlled light exposure (e.g., UV and visible light)

-

HPLC system with a UV-Vis detector

-

Amber and clear glass vials

Procedure

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers. Aliquot these solutions into both amber (for light protection) and clear vials.

-

Storage Conditions: Store the vials under different conditions:

-

Temperature: Place sets of amber vials in temperature-controlled chambers at various temperatures.

-

Light: Place a set of clear vials in a photostability chamber. A corresponding set of amber vials should be stored under the same conditions as a dark control.

-

-

Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term stability), withdraw an aliquot from each sample.

-

Quantification by HPLC-UV: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Caption: Workflow for Chemical Stability Assessment.

Proposed Degradation Pathway

Based on the known degradation pathways of related flavonoids, a potential degradation route for this compound can be proposed. Under metabolic conditions, O-demethylation is a likely primary step. Under photolytic or harsh chemical conditions, cleavage of the heterocyclic C-ring can occur.

Caption: Proposed Degradation Pathways for this compound.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility and stability of this compound, drawing upon the established knowledge of the flavonoid class. The inherent low aqueous solubility and potential for degradation under various conditions are critical hurdles that must be addressed in the early stages of drug development.

The immediate priority for future research is the experimental determination of the quantitative solubility and stability of this compound using the detailed protocols outlined in this document. The resulting data will be invaluable for:

-

Informing formulation strategies: Techniques such as salt formation, co-solvency, complexation with cyclodextrins, and nano-formulations can be rationally explored to enhance solubility and stability.

-

Guiding analytical method development: A thorough understanding of the degradation profile is essential for developing robust, stability-indicating analytical methods.

-

Predicting in vivo performance: The interplay between solubility, stability, and metabolism will ultimately dictate the bioavailability and therapeutic efficacy of this compound.

By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this promising flavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3-Hydroxy-2'-methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2'-methoxyflavone is a synthetic flavonoid derivative belonging to the flavonol subclass. While extensive research exists for the broader flavonoid class, specific data on the biological activities of this compound remains limited. This technical guide synthesizes the available information on this compound and provides a predictive framework for its biological activities based on data from structurally similar flavonoids. This document covers potential anticancer, anti-inflammatory, neuroprotective, and antioxidant properties, and includes representative experimental protocols and signaling pathway diagrams to guide future research.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their diverse pharmacological effects. Structural modifications, such as hydroxylation and methoxylation, can significantly alter their biological activities. This compound (CAS No: 29219-03-2) is a flavonol, a subclass of flavonoids characterized by a hydroxyl group at the 3-position of the C ring. The presence of a methoxy group at the 2'-position of the B ring is a key feature that may influence its metabolic stability and biological efficacy. This guide aims to provide a comprehensive overview of the known and predicted biological activities of this compound to serve as a resource for researchers in drug discovery and development.

Chemical Properties

| Property | Value |

| IUPAC Name | 3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one |

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| CAS Number | 29219-03-2[1] |

Synthesis and Metabolism

This compound can be synthesized through the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone. In biological systems, it is a known human metabolite of 2'-methoxyflavone, formed via O-demethylation catalyzed by cytochrome P450 (CYP) enzymes. While CYP2A6 is involved in the hydroxylation of the flavone core, it does not play a significant role in the O-demethylation of 2'-methoxyflavone, suggesting the involvement of other CYP isoforms in this metabolic conversion.

Potential Biological Activities

Due to the scarcity of direct experimental data for this compound, this section summarizes the biological activities of structurally related hydroxy- and methoxyflavones. This information can be used to predict the potential therapeutic applications of this compound.

Anticancer Activity

Methoxyflavones have demonstrated significant cytotoxic activity against various cancer cell lines. The presence and position of hydroxyl and methoxy groups are critical for their anticancer effects. For instance, the strategic placement of these functional groups can enhance cytotoxicity by promoting apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxicity of Structurally Related Methoxyflavones against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | MTT | 3.71 | [2] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast) | MTT | 21.27 | [2] |

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 (Breast) | MTT | 4.9 | [2] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | Not Specified | 8.58 | [2] |

| 3,5,7-trihydroxy-6-methoxyflavone | SiHa (Cervix) | MTT | 150 | [3] |

| 3,5,7-trihydroxy-6-methoxyflavone | HT29 (Colon) | MTT | 4008 | [3] |

| 3',4',5-trihydroxyflavone | A549 (Lung) | Not Specified | <25 | [4] |

| 3',4',5-trihydroxyflavone | MCF-7 (Breast) | Not Specified | <25 | [4] |

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, often attributed to their ability to modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids

| Compound | Assay | Cell Line/System | Key Effect | IC50/Concentration | Reference |

| 7-hydroxyflavone | TNF-α inhibition | Not Specified | Inhibition of TNF-α production | 28.76 µM | [5] |

| 7,8,3'-trihydroxyflavone | TNF-α inhibition | Not Specified | Inhibition of TNF-α production | 35.13 µM | [5] |

| 7,3',4'-trihydroxyflavone | TNF-α inhibition | Not Specified | Inhibition of TNF-α production | 38.18 µM | [5] |

| 3,3',4'-trihydroxyflavone | LTB4 production inhibition | Activated neutrophils | Inhibition of 5-LOX | Not Specified | [6] |

| 3,5,7-trihydroxyflavone | COX-1 and COX-2 inhibition | Cell-free | Dual inhibition of COX and 5-LOX | Not Specified | [6] |

Neuroprotective Activity

Flavonoids have shown promise in protecting neurons from damage induced by neurotoxins and oxidative stress. Their mechanisms of action include scavenging reactive oxygen species (ROS), modulating signaling pathways involved in neuronal survival, and inhibiting neuroinflammation.

Table 3: Neuroprotective Effects of Structurally Related Methoxyflavones

| Compound | Model | Key Effect | Effective Concentration | Reference |

| 4'-Methoxyflavone | NMDA-induced toxicity in cortical neurons | Neuroprotection | 25 µM | [7] |

| 3',4'-Dimethoxyflavone | NMDA-induced toxicity in cortical neurons | Neuroprotection | 25 µM | [7] |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone | Aβ25–35-induced neurotoxicity in N2a cells | 96% protection against cell death | 140 nM | [8] |

| 5,7-dimethoxyflavone | LPS-induced memory impairment in mice | Improved spatial memory | 10, 20, 40 mg/kg | [9] |

| 5,7,4'-trimethoxyflavone | LPS-induced memory impairment in mice | Improved spatial memory | 10, 20, 40 mg/kg | [9] |

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their biological effects. This activity is primarily due to their ability to scavenge free radicals. The presence of a 3-hydroxy group is known to be important for the radical scavenging activity of flavonols.

Table 4: Antioxidant Activity of Structurally Related Flavonoids

| Compound | Assay | IC50 (µM) | Reference |

| 3-MQ (a 3-methoxyflavone) | DPPH radical scavenging | 15.0 | [10] |

| 3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone derivative (A2) | DPPH radical scavenging | High activity (comparable to ascorbic acid) | [11] |

| 3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone derivative (A5) | DPPH radical scavenging | High activity (comparable to ascorbic acid) | [11] |

| 3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone derivative (A7) | DPPH radical scavenging | High activity (comparable to ascorbic acid) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on standard protocols used for other flavonoids.

Anticancer Activity: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To assess the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

-

Griess Assay: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Neuroprotective Activity: In Vitro Glutamate-Induced Excitotoxicity Assay

Objective: To evaluate the protective effect of this compound against glutamate-induced neuronal cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

Appropriate culture medium

-

This compound stock solution (in DMSO)

-

Glutamate solution

-

Cell viability assay kit (e.g., MTT or LDH release assay)

-

96-well plates

Procedure:

-

Cell Seeding and Differentiation (if applicable): Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM for SH-SY5Y) for a specified period (e.g., 24 hours).

-

Cell Viability Assessment: After glutamate exposure, assess cell viability using a standard assay like the MTT assay (as described in 5.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the glutamate-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of this compound.

Materials:

-

This compound stock solution (in methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in methanol)

-

Methanol

-

96-well plates

Procedure:

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to a solution of DPPH in methanol. Include a control with methanol instead of the flavonoid solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. While specific pathways for this compound have not been elucidated, based on related compounds, it is likely to modulate the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids inhibit this pathway by preventing IκB degradation.

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases. Dysregulation of this pathway is implicated in cancer. Flavonoids can modulate the MAPK pathway by inhibiting the phosphorylation of key kinases.

Caption: Predicted modulation of the MAPK/ERK signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial biological evaluation of this compound.

Caption: General workflow for biological activity screening.

Conclusion and Future Directions

This compound represents an interesting, yet understudied, flavonoid with potential therapeutic applications. Based on the biological activities of structurally related compounds, it is predicted to possess anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. The presence of both a 3-hydroxyl group and a 2'-methoxy group may confer a unique profile of activity and metabolic stability.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to confirm these predicted activities. Key areas of investigation include:

-

Quantitative assessment of its cytotoxicity against a panel of cancer cell lines to determine its IC50 values.

-

Detailed investigation of its anti-inflammatory effects, including the measurement of various pro-inflammatory cytokines and enzymes.

-

Elucidation of its neuroprotective mechanisms in different models of neuronal damage.

-

Comprehensive analysis of its antioxidant capacity using multiple assays.

-

In-depth studies to identify the specific signaling pathways modulated by this compound.

The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics.

References

- 1. bioruler.net [bioruler.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In Silico Prediction of 3-Hydroxy-2'-methoxyflavone Bioactivity: A Technical Whitepaper

Abstract

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Flavonoids, a diverse class of polyphenolic compounds, are of particular interest due to their wide range of reported biological activities. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific, less-studied compound: 3-Hydroxy-2'-methoxyflavone. In the absence of extensive experimental data, this document serves as a procedural whitepaper detailing the methodologies for target prediction, molecular docking, and the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All protocols are presented to guide researchers in the virtual screening and characterization of this and other novel compounds, emphasizing a structured, computer-aided approach to accelerate the initial phases of drug development.

Introduction to this compound

This compound is a flavonoid compound belonging to the flavonol subclass. The core structure of flavonols is 3-hydroxy-2-phenyl-4H-1-benzopyran-4-one[1]. The specific substitutions of a hydroxyl group at the 3-position and a methoxy group at the 2'-position of the B-ring define its chemical identity and are expected to significantly influence its biological and pharmacokinetic profile. While the parent compound, 3-hydroxyflavone, is a well-studied synthetic model for excited-state intramolecular proton transfer (ESIPT), the bioactivity of this specific methoxylated derivative is not widely documented[1]. In silico methods provide a powerful, cost-effective, and rapid approach to generate initial hypotheses about its therapeutic potential.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery effort. These properties were retrieved from the PubChem database (CID 578729).[3]

| Property | Value | Source |

| Molecular Formula | C16H12O4 | PubChem[3] |

| Molecular Weight | 268.26 g/mol | PubChem[3] |

| IUPAC Name | 3-hydroxy-2-(2-methoxyphenyl)chromen-4-one | PubChem[3] |

| Canonical SMILES | COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O | PubChem[3] |

| InChIKey | NOPCFBOJEWSFKO-UHFFFAOYSA-N | PubChem[3] |

| Topological Polar Surface Area | 55.8 Ų | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

| Rotatable Bonds | 2 | PubChem[3] |

In Silico Bioactivity Prediction: A Methodological Workflow

The computational prediction of a novel compound's bioactivity follows a structured workflow. This process integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities, guiding subsequent experimental validation.[4][5]

Methodologies and Experimental Protocols

This section provides detailed protocols for the core in silico experiments.

Target Identification and Preparation

The initial step is to identify potential protein targets. This can be done using ligand-based approaches, which compare the compound to databases of molecules with known activities (e.g., SwissTargetPrediction, ChEMBL), or structure-based approaches if a target class is already hypothesized.

Protocol: Protein Target Preparation

-

Target Selection: Based on the known activities of similar flavonoids, potential targets could include Cyclooxygenase-2 (COX-2), PI3K, Akt, and various Cytochrome P450 enzymes. For this guide, we will use COX-2 (PDB ID: 5IKR) as an example target.

-

Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).[6]

-

Protein Cleanup: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or AutoDock Tools).[6][7]

-

Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[7]

-

Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for correct ionization and hydrogen bond formation.[7]

-

Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger or Kollman charges).[7]

-

File Conversion: Save the prepared protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).[7]

Ligand Preparation

Proper preparation of the small molecule (ligand) is critical for accurate docking results.

Protocol: Ligand Preparation

-

Structure Retrieval: Obtain the 2D or 3D structure of this compound from PubChem (CID 578729) in SDF or MOL2 format.[3]

-

3D Conformation Generation: If starting from a 2D structure, convert it to a 3D structure using software like Open Babel.

-

Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Charge and Atom Type Assignment: Assign Gasteiger partial charges and define rotatable bonds to allow for conformational flexibility during the docking simulation.

-

File Conversion: Save the prepared ligand in the PDBQT format for use with AutoDock Vina.[7]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand to the protein target.[6]

Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define the search space for docking by creating a grid box centered on the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand or from literature.[6]

-

Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the center coordinates, and the dimensions of the grid box.

-

Run Docking Simulation: Execute the docking simulation using the command-line interface of AutoDock Vina. The command typically looks like: vina --config conf.txt --log log.txt.[6]

-

Result Analysis: The software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). Lower scores indicate stronger predicted binding.[6]

-

Visualization: Visualize the top-ranked poses in complex with the protein using PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hypothetical Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |

| PI3K Gamma | 1E8X | -8.5 | Val882, Lys833, Asp964 |

| Akt1 | 6HHF | -7.9 | Lys179, Thr211, Glu236 |

ADMET Prediction

Predicting the ADMET properties of a compound is crucial for evaluating its drug-likeness and potential for clinical success.[2] Various web-based tools are available for this purpose.[8][9][10]

Protocol: ADMET Prediction using Web Servers

-

Select Server: Choose a reliable ADMET prediction web server, such as SwissADME, pkCSM, or ADMETlab 3.0.[10][11]

-

Input Structure: Input the SMILES string of this compound into the server.

-

Run Prediction: Initiate the calculation. The server will return a comprehensive profile of various pharmacokinetic and toxicological properties.

-

Data Tabulation: Organize the predicted data into a structured table for analysis.

Hypothetical ADMET Profile

| Parameter | Category | Predicted Value | Interpretation |

| Lipinski's Rule of Five | Drug-Likeness | 0 Violations | Good oral bioavailability potential |

| Human Intestinal Absorption | Absorption | > 90% | High absorption from the gut |

| Caco-2 Permeability | Absorption | High | High cell permeability |

| Blood-Brain Barrier (BBB) | Distribution | BBB+ | Likely to cross the BBB |

| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions |

| AMES Toxicity | Toxicity | Non-toxic | Low mutagenicity potential |

| Hepatotoxicity | Toxicity | Low Risk | Low risk of liver damage |

Predicted Signaling Pathway Involvement

Based on the hypothetical docking results suggesting inhibition of the PI3K/Akt pathway, this compound could potentially modulate downstream cellular processes related to cell survival, proliferation, and inflammation.

Conclusion and Future Directions

This technical guide provides a systematic in silico framework for predicting the bioactivity of this compound. The hypothetical results from molecular docking and ADMET profiling suggest that this compound is a promising candidate for further investigation, potentially possessing anti-inflammatory or anticancer properties with a favorable pharmacokinetic profile. The predicted interactions with key therapeutic targets like COX-2 and PI3K/Akt provide a strong rationale for experimental validation.

It is critical to emphasize that these in silico predictions are hypotheses. The next steps should involve in vitro experimental validation, such as enzyme inhibition assays, cell viability studies on relevant cancer cell lines, and anti-inflammatory assays to confirm the predicted biological activities. The methodologies outlined in this guide serve as a blueprint for the initial, exploratory phase of drug discovery, enabling a more targeted and efficient allocation of laboratory resources.

References

- 1. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C16H12O4 | CID 578729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 8. ADMETboost: A Web Server for Accurate ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Thermochemical Properties of 3-Hydroxy-2'-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Hydroxy-2'-methoxyflavone. Due to a lack of specific experimental or high-level computational data for this particular flavone in publicly available literature, this document outlines the established experimental and computational methodologies that can be employed for the determination of its key thermochemical parameters. Furthermore, it discusses the potential biological activities of this compound by examining the known signaling pathways of structurally similar methoxyflavones. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities. This compound, a member of the flavonol subclass, possesses a chemical structure that suggests potential for various pharmacological applications. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for drug design, formulation development, and understanding its stability and reactivity. This guide addresses the current knowledge gap regarding these properties and provides a roadmap for their determination.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₄ | PubChem[1] |

| Molecular Weight | 268.26 g/mol | PubChem[1] |

| IUPAC Name | 3-hydroxy-2-(2-methoxyphenyl)chromen-4-one | PubChem[1] |

| CAS Number | 29219-03-2 | PubChem[1] |

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of organic compounds like this compound relies on well-established experimental techniques. The following sections detail the methodologies that can be applied.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation (ΔfH°) of combustible organic compounds.[2]

Experimental Workflow:

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fuse wire is connected to ignition terminals, touching the sample.[3]

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known volume of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision before and after combustion to determine the temperature change (ΔT).[2]

-

Calculation: The heat of combustion (q) is calculated using the total heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and the measured ΔT.[3] From this, the standard enthalpy of combustion (ΔcH°) is determined. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law, from the enthalpies of formation of the combustion products (CO₂ and H₂O).[4]

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[5] It is employed to determine heat capacity, melting point, and enthalpy of fusion.[6]

Experimental Workflow:

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. A controlled temperature program, typically a linear heating rate, is applied. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[5]

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the heat flow signal.[6]

-

Phase Transitions: Melting appears as an endothermic peak on the DSC thermogram. The temperature at the peak maximum is the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔfusH).

-

Computational Protocols for Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties.

Gaussian-n (G3 and G4) Theories

Gaussian-n (Gn) theories, such as G3 and G4, are composite ab initio methods designed to calculate accurate thermochemical data for molecules.[7][8] These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a high-accuracy energy.[9]

Computational Workflow:

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[10][11]

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed with higher levels of theory (e.g., MP2, QCISD(T)) and larger basis sets.[7]

-

Extrapolation and Correction: The results of these calculations are combined in a predefined manner to extrapolate to the complete basis set limit. An empirical higher-level correction is often added to account for remaining deficiencies.[9]

-

Thermochemical Property Calculation: The final, high-accuracy total energy is used in conjunction with the ZPVE and thermal corrections to calculate the standard enthalpy of formation, standard molar entropy, and heat capacity.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the activities of structurally related methoxyflavones provide insights into its potential pharmacological roles.

Parthanatos Cell Death Pathway

Parthanatos is a form of programmed cell death initiated by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1), often in response to significant DNA damage.[12][13] This pathway is distinct from apoptosis and necrosis.[12] Some methoxyflavones have been identified as inhibitors of this pathway, suggesting a potential neuroprotective role.

Calcium Signaling in Muscle Hypertrophy

Intracellular calcium (Ca²⁺) is a crucial second messenger that regulates numerous cellular processes, including muscle growth (hypertrophy).[14][15] Certain flavonoids have been shown to modulate Ca²⁺ signaling pathways, leading to the activation of downstream effectors that promote protein synthesis and muscle cell growth.[16][17]

Synthesis